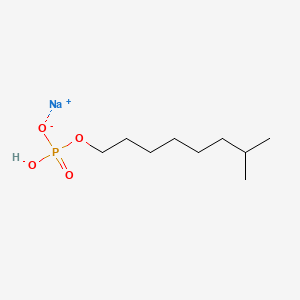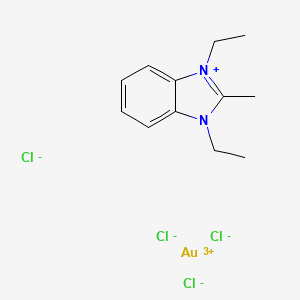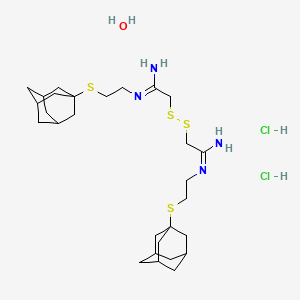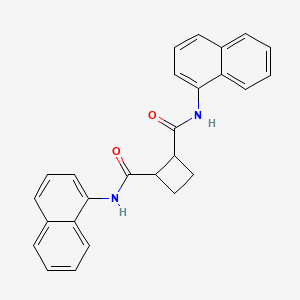
Cyclobutane-1,2-dicarboxamide, N,N'-dinaphthyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- is a complex organic compound characterized by a cyclobutane ring substituted with two carboxamide groups and two naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react under UV light or in the presence of a catalyst to form the cyclobutane ring.
Introduction of Carboxamide Groups: The carboxamide groups are introduced through the reaction of cyclobutane with amides under specific conditions, such as the use of a dehydrating agent like thionyl chloride.
Attachment of Naphthyl Groups: The final step involves the attachment of naphthyl groups to the cyclobutane ring.
Industrial Production Methods
Industrial production of Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- undergoes various chemical reactions, including:
Substitution: The naphthyl groups can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a molecular probe in studying biological processes.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- can be compared with other similar compounds to highlight its uniqueness:
Cyclobutane-1,1-dicarboxamide: Lacks the naphthyl groups, resulting in different chemical properties and applications.
Cyclobutane-1,2-dicarboxylic acid: Contains carboxylic acid groups instead of carboxamide groups, leading to different reactivity and uses.
Conclusion
Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications.
Properties
CAS No. |
64011-96-7 |
|---|---|
Molecular Formula |
C26H22N2O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-N,2-N-dinaphthalen-1-ylcyclobutane-1,2-dicarboxamide |
InChI |
InChI=1S/C26H22N2O2/c29-25(27-23-13-5-9-17-7-1-3-11-19(17)23)21-15-16-22(21)26(30)28-24-14-6-10-18-8-2-4-12-20(18)24/h1-14,21-22H,15-16H2,(H,27,29)(H,28,30) |
InChI Key |
GQMNVHUHWNUGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)

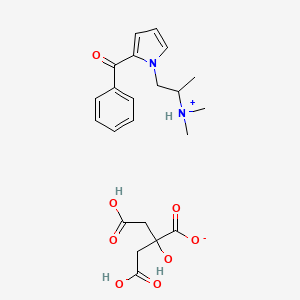
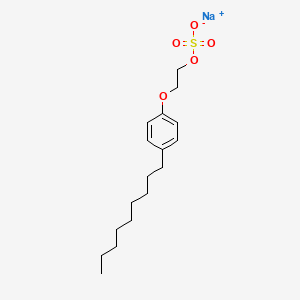
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
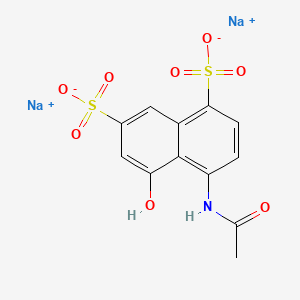
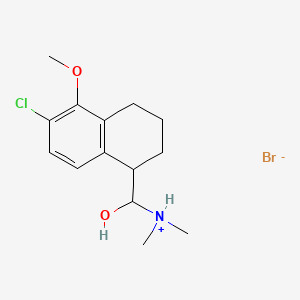

![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
